molecular formula C9H15NO3 B2877347 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol CAS No. 843619-44-3

1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol

Cat. No.: B2877347
CAS No.: 843619-44-3
M. Wt: 185.223
InChI Key: QAARPPXWXOTLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol is an organic compound that features a furan ring, a methoxy group, and a methylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol can be synthesized through a multi-step process:

    Starting Material: The synthesis begins with 2-furylmethanol.

    Etherification: 2-furylmethanol is reacted with epichlorohydrin under basic conditions to form 1-(2-furylmethoxy)-2,3-epoxypropane.

    Amination: The epoxy compound is then treated with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring using hydrogen gas and a palladium catalyst.

    Substitution: The methylamino group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Various amines or nucleophiles in the presence of a base.

Major Products:

    Oxidation: 1-(2-Furylmethoxy)-3-(methylamino)propan-2-one.

    Reduction: 1-(Tetrahydrofurylmethoxy)-3-(methylamino)propan-2-ol.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its pharmacodynamics and pharmacokinetics.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol can be compared with other similar compounds:

    Similar Compounds:

Uniqueness:

  • The presence of the furan ring and the specific positioning of the methoxy and methylamino groups confer unique chemical properties and biological activities to this compound, distinguishing it from its analogs.

Properties

IUPAC Name

1-(furan-2-ylmethoxy)-3-(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-10-5-8(11)6-12-7-9-3-2-4-13-9/h2-4,8,10-11H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAARPPXWXOTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COCC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.